

# Vegfr-2-IN-12: A Potent Kinase Inhibitor for Angiogenesis Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vegfr-2-IN-12**

Cat. No.: **B12401911**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vegfr-2-IN-12**, also identified as compound 6g in scientific literature, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the 2-oxoquinoxalinal-1,2,4-triazole class of compounds, it has demonstrated significant potential in the field of oncology by targeting a key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying mechanism of action of **Vegfr-2-IN-12**, designed to support researchers and drug development professionals in their scientific endeavors.

## Core Compound Information

| Identifier        | Value                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|
| Compound Name     | Vegfr-2-IN-12                                                                                                              |
| Synonym           | Compound 6g                                                                                                                |
| IUPAC Name        | N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinolin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |
| CAS Number        | Not available                                                                                                              |
| Molecular Formula | C22H24N6O3S                                                                                                                |
| Molecular Weight  | 452.53 g/mol                                                                                                               |

## Quantitative Biological Data

The following tables summarize the key in vitro efficacy data for **Vegfr-2-IN-12**.

Table 1: In Vitro Kinase Inhibitory Activity

| Target  | Vegfr-2-IN-12 IC <sub>50</sub> (μM) | Sorafenib IC <sub>50</sub> (μM) | Reference |
|---------|-------------------------------------|---------------------------------|-----------|
| VEGFR-2 | 0.037                               | 0.045                           | [1][2]    |

Table 2: In Vitro Anti-proliferative Activity

|           |                       |                                     |               |                       |           |                       |  |
|-----------|-----------------------|-------------------------------------|---------------|-----------------------|-----------|-----------------------|--|
| Cell Line | <b>Vegfr-2-IN-12</b>  | GI <sub>50</sub> (μM)               | Staurosporine | GI <sub>50</sub> (μM) | Sorafenib | GI <sub>50</sub> (μM) |  |
| Reference | ---   ---   ---   --- | MCF-7 (Human Breast Adenocarcinoma) | 1.6           | 8.39                  | 11.20     | [1][2]                |  |

## Mechanism of Action and Signaling Pathway

**Vegfr-2-IN-12** exerts its biological effect through the inhibition of the VEGFR-2 tyrosine kinase domain. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a

cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis.

Molecular docking studies have elucidated the binding mode of **Vegfr-2-IN-12** within the ATP-binding pocket of the VEGFR-2 kinase domain (PDB ID: 4ASD). The inhibitor forms critical hydrogen bond interactions with the amino acid residues Glu885 and Asp1046 in the hinge region, and with Cys919. This binding mode is analogous to that of the multi-kinase inhibitor sorafenib, effectively blocking the kinase activity of the receptor.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Design and synthesis of new 2-oxoquinoxaliny-1,2,4-triazoles as antitumor VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vegfr-2-IN-12: A Potent Kinase Inhibitor for Angiogenesis Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12401911#vegfr-2-in-12-literature-review-and-background>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

